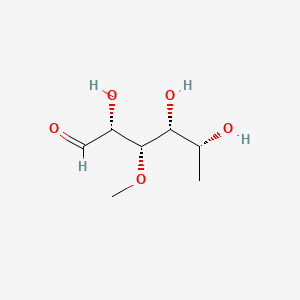

6-Deoxy-3-o-methylglucose

描述

Contextualizing Modified Monosaccharides in Biochemical Systems

Monosaccharides, the fundamental units of carbohydrates, are not merely sources of energy but also play critical roles in a vast array of biological phenomena, including cell-cell recognition, immune responses, and signal transduction. biosynth.comcreative-biolabs.comnumberanalytics.com The chemical modification of these simple sugars, through processes like methylation or deoxygenation, creates analogues that can be used to probe and understand these complex systems. creative-biolabs.comacs.org

These modifications can alter the chemical properties of the monosaccharide, such as its hydrophobicity, and modulate its conformational structure. acs.org For instance, methylation of hydroxyl groups is a key technique in analyzing carbohydrate structures. creative-biolabs.com Such alterations allow scientists to investigate the specific interactions between carbohydrates and other biomolecules, like proteins and lipids, which are fundamental to the formation of glycoproteins and glycolipids. biosynth.com

Modified monosaccharides can act as inhibitors or alternative substrates for enzymes involved in carbohydrate metabolism, helping to delineate metabolic pathways and the functions of specific enzymes. frontiersin.org They are instrumental in studying the specificity of sugar transporters and in understanding how cells recognize and respond to sugar signals. nih.gov The ability to synthesize and utilize these analogues has significantly advanced our comprehension of the "sugar code" that governs many biological interactions. researchgate.net

Interactive Data Table: Examples of Monosaccharides and Their Biological Roles

| Monosaccharide | Primary Function | Example of Involvement |

| Glucose | Primary energy source for cellular activities. creative-biolabs.com | Central to glycolysis and ATP production. creative-biolabs.com |

| Fructose | Serves as an energy source, primarily metabolized in the liver. creative-biolabs.com | Found in fruits and used as a sweetener. biosynth.com |

| Galactose | A key component of glycoproteins and glycolipids. creative-biolabs.com | A constituent of lactose (B1674315), the main sugar in milk. biosynth.com |

| Ribose | A structural component of RNA and ATP. creative-biolabs.com | Essential for the synthesis of nucleic acids. creative-biolabs.com |

| Deoxyribose | Forms the backbone of DNA molecules. creative-biolabs.com | Critical for the integrity of genetic material. creative-biolabs.com |

Historical Perspectives on Hexose (B10828440) Analogues in Biological Inquiry

The use of hexose analogues, or modified six-carbon sugars, has a long and rich history in biochemical and medical research. nih.gov Early investigations into nutrient and metabolite signaling in plants, for example, utilized sugar analogues to understand how plants respond to their environment. nih.gov These studies demonstrated that the application of various sugar analogues could lead to observable changes in gene expression, physiology, and development. frontiersin.org

One of the key areas where hexose analogues have been pivotal is in the study of glucose transport and metabolism. For instance, 3-O-methyl-D-glucose, a non-metabolizable glucose analogue, has been widely used to measure glucose transport across cell membranes, as it is transported into the cell but not further processed. mpbio.complos.org Similarly, 2-deoxy-D-glucose is transported and phosphorylated by hexokinase but is poorly metabolized further, making it useful for studying pathways involving hexokinase. researchgate.net

The development of radiolabeled and fluorinated sugar analogues, such as ¹⁸F-labeled 6-fluoro-6-deoxy-d-glucose (¹⁸F-6FDG), has revolutionized medical imaging techniques like Positron Emission Tomography (PET). snmjournals.org These tracers allow for the non-invasive visualization of glucose uptake in tissues, which is particularly valuable in oncology, as cancer cells often exhibit increased glucose metabolism. plos.org

The synthesis of a wide array of hexose analogues, including those with modifications at various positions on the sugar ring, has continually expanded the toolkit available to researchers. nih.govresearchgate.netacs.org These efforts have not only enhanced our understanding of fundamental biological processes but have also paved the way for the development of new therapeutic agents. nih.gov For example, research into nucleoside analogues, which often feature modified sugar components, has been instrumental in creating antiviral and anticancer drugs. nih.gov

The specific compound, 6-Deoxy-3-O-methylglucose, combines two types of modifications: the removal of a hydroxyl group at the 6-position (deoxygenation) and the addition of a methyl group at the 3-position (methylation). Such compounds are synthesized to probe very specific molecular interactions. For instance, studies have shown that the absence of a hydroxyl group at the C-6 position can prevent binding to certain lectins, highlighting the importance of this specific group for recognition. oup.com The methylation at the C-3 position can also impact binding and metabolism. oup.com The synthesis of related compounds like 6-deoxy-3-O-methyl-D-allose has been reported in the chemical literature, contributing to the library of available sugar analogues for research. rsc.org

Interactive Data Table: Key Hexose Analogues in Research

| Hexose Analogue | Key Feature | Primary Research Application |

| 3-O-methyl-D-glucose | Transported but not metabolized. mpbio.complos.org | Studying glucose transport mechanisms. mpbio.complos.org |

| 2-deoxy-D-glucose | Transported and phosphorylated, but poorly metabolized further. researchgate.net | Investigating hexokinase-dependent signaling pathways. researchgate.net |

| 6-deoxy-D-glucose | Transported but not phosphorylated by hexokinase. researchgate.net | Used as a control in glucose signaling studies. researchgate.netsigmaaldrich.com |

| ¹⁸F-6-fluoro-6-deoxy-d-glucose | Transported but not phosphorylated; contains a radioactive label. snmjournals.org | PET imaging of glucose transport. snmjournals.org |

Structure

3D Structure

属性

CAS 编号 |

4598-54-3 |

|---|---|

分子式 |

C7H14O5 |

分子量 |

178.18 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R)-2,4,5-trihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6-,7-/m1/s1 |

InChI 键 |

MPQBLCRFUYGBHE-XZBKPIIZSA-N |

SMILES |

CC(C(C(C(C=O)O)OC)O)O |

手性 SMILES |

C[C@H]([C@H]([C@@H]([C@H](C=O)O)OC)O)O |

规范 SMILES |

CC(C(C(C(C=O)O)OC)O)O |

其他CAS编号 |

5675-98-9 |

同义词 |

acofriose |

产品来源 |

United States |

Natural Occurrence and Biological Distribution

Identification as a Constituent of Specialized Metabolites

Scientific investigations have identified 6-Deoxy-3-o-methylglucose as a key structural element in several types of biologically significant macromolecules.

This compound is a known constituent of microbial glycoconjugates and polysaccharides. oup.comoup.com These complex carbohydrates are often found on the cell surface of bacteria and play crucial roles in the organism's interaction with its environment. mdpi.com For instance, certain mycobacterial species produce 6-O-methylglucose lipopolysaccharides (MGLPs), which are involved in fatty acid biosynthesis. oup.com While the primary methylated sugar in MGLPs is 6-O-methylglucose, the study of these complex structures has led to the identification of various other modified sugars, highlighting the diversity of monosaccharide constituents in microbial polysaccharides. oup.comnih.gov The presence of deoxy sugars, such as 6-deoxysugars, is a common feature in the extracellular polysaccharides (EPS) produced by many phytopathogenic bacteria. apsnet.org

The bacterial cell wall is a complex structure rich in diverse glycopolymers. glycopedia.eu this compound and related deoxy sugars have been identified as components of these cell wall structures. oup.comasm.org In mycobacteria, for example, specific methylated polysaccharides are considered key components of the cell wall, contributing to its unique properties. oup.comnih.gov The cell walls of Gram-positive bacteria, in particular, contain a thick layer of peptidoglycan along with other polysaccharides like teichoic acids. carleton.eduuoanbar.edu.iq The structural diversity of these polysaccharides often includes modified sugars, which can influence the cell wall's integrity and function. Research on various bacteria, such as Bifidobacterium adolescentis, has revealed the presence of 6-deoxysugars within their cell wall polysaccharides. nih.gov

Recent analytical studies of marine high molecular weight dissolved organic matter (HMWDOM) have revealed the presence of 3-O-methylglucose. researchgate.net HMWDOM is a significant reservoir of organic carbon in the ocean, and a substantial portion of it is composed of acylated polysaccharides. researchgate.net The identification of methylated sugars like 3-O-methylglucose within HMWDOM suggests a contribution from bacterial and possibly plant structural carbohydrates, such as cell wall polysaccharides, to the marine dissolved organic pool. researchgate.net This finding indicates that microbial-derived complex carbohydrates containing such modified sugars are widespread in marine environments. researchgate.net

Diversity of Producing Organisms and Respective Biological Matrices

The production of this compound and its isomers is documented in a range of microorganisms, where it is incorporated into various biological matrices.

The primary producers of polysaccharides containing this compound and related methylated deoxy sugars are bacteria, particularly within the genus Mycobacterium. These bacteria synthesize complex lipopolysaccharides and other glycoconjugates that are integral to their cell envelope. oup.comnih.gov For example, Mycobacterium smegmatis and Mycobacterium bovis BCG are known to produce 6-O-methylglucose-containing polysaccharides. oup.comnih.gov Additionally, various species of Streptomyces are known to produce a wide array of secondary metabolites, and studies have investigated the incorporation of sugar derivatives, including 3-O-methylglucose, in their biosynthetic pathways. acs.org The presence of 3-O-methylglucose has also been confirmed in marine high molecular weight dissolved organic matter, indicating the widespread distribution of its producing organisms, likely bacteria, in marine ecosystems. researchgate.net

Below is an interactive table summarizing the organisms known to produce related methylated or deoxy sugars and the biological matrices in which they are found.

| Organism/Source | Compound Class/Biological Matrix | Specific Compound Mentioned |

| Mycobacterium bovis BCG | Methyl glucose polysaccharides (MGP), Lipopolysaccharides (LPS) | 6-O-methylglucose |

| Mycobacterium smegmatis | 6-O-methylglucose lipopolysaccharides (MGLP) | 6-O-methylglucose |

| Streptomyces staurosporeus | Precursor for biosynthesis experiments | 3-O-methylglucose |

| Marine Environment | High Molecular Weight Dissolved Organic Matter (HMWDOM) | 3-O-methylglucose |

| Clavibacter michiganensis | Extracellular Polysaccharides (EPS) | 6-deoxyhexoses (general) |

| Bifidobacterium adolescentis | Cell wall polysaccharide | 6-deoxytalose |

Biosynthesis and Enzymatic Pathways

Enzymatic Deoxygenation Mechanisms at C6 Position

The initial and critical step in the formation of 6-Deoxy-3-o-methylglucose is the deoxygenation at the C6 carbon. This reaction is a hallmark of the biosynthesis of all 6-deoxyhexoses, which are crucial components of many bacterial cell surface polysaccharides and secondary metabolites like antibiotics. oup.comwikipedia.org The process is catalyzed by a well-characterized family of enzymes acting on nucleotide-activated sugars. oup.com

The deoxygenation at the C6 position is initiated by enzymes known as nucleotide sugar (NS) dehydratases. nih.gov Specifically, the reaction is catalyzed by NDP-glucose 4,6-dehydratases, which belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov These enzymes catalyze the first committed step in all 6-deoxy sugar biosynthetic pathways. nih.govnih.gov

The mechanism involves the oxidation of the C4 hydroxyl group of a nucleoside diphosphate-activated hexose (B10828440), such as dTDP-D-glucose or GDP-D-mannose, using NAD+ or NADP+ as a cofactor. oup.com This is followed by a dehydration reaction across C5 and C6, ultimately leading to the formation of an NDP-4-keto-6-deoxyhexose intermediate. oup.com This conversion of a standard hexose into a 6-deoxyhexose is foundational for the subsequent modifications that lead to the final structure of this compound.

The central intermediate product of the 4,6-dehydratase reaction is a nucleoside diphosphate-4-keto-6-deoxyhexose. oup.comnih.gov For instance, when the substrate is dTDP-D-glucose, the enzyme dTDP-D-glucose 4,6-dehydratase (often designated RmlB) catalyzes its conversion into dTDP-4-keto-6-deoxy-D-glucose. oup.com This 4-keto-6-deoxy intermediate is a crucial branch point in the biosynthesis of various deoxy sugars. oup.com It serves as the substrate for subsequent enzymes, such as epimerases, reductases, aminotransferases, and, in the pathway to this compound, O-methyltransferases, which complete the structural modifications. nih.gov

Enzymatic Methylation at O3 Position

Following the deoxygenation at C6, the sugar intermediate undergoes methylation. Methylation is a common modification in natural products that can significantly alter their biological properties. nih.gov In the case of this compound, this involves the specific transfer of a methyl group to the hydroxyl group at the O3 position.

The methylation step is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.govresearchgate.net These enzymes facilitate the transfer of a methyl group from the donor molecule SAM to the specific hydroxyl group on the sugar acceptor. nih.gov While a vast number of OMTs exist in nature, those that act specifically on sugar moieties are less common. nih.gov

A notable example of a relevant enzyme is the methyltransferase (Mtf1) from Mycobacterium smegmatis, which has been identified to methylate rhamnose (a 6-deoxyhexose) at the C3 position. nih.gov The characterization of such enzymes is key to understanding how the regiospecific methylation of sugars like 6-deoxyglucose (B1215497) occurs. These enzymes typically exhibit high substrate and position specificity, ensuring that the methyl group is added to the correct hydroxyl group, in this case, at the O3 position, to form the final product. nih.gov

The dual modifications of deoxygenation and methylation are frequently observed in the biosynthesis of sugar units attached to complex natural products, particularly polyketide antibiotics. nih.govnih.gov These specialized sugars are critical for the biological activity of the parent macrolide molecule. nih.gov The biosynthetic pathways for these sugars involve a series of tailoring enzymes that act sequentially on a nucleotide-activated glucose precursor.

The process begins with deoxygenation at C6 by a 4,6-dehydratase, followed by the action of other enzymes, including O-methyltransferases, to yield the final decorated sugar. nih.gov This sugar is then transferred by a glycosyltransferase to the polyketide aglycone. The coordinated action of deoxygenation and methylation enzymes provides a powerful mechanism for generating structural diversity in these bioactive compounds. nih.gov

Genetic Determinants of this compound Biosynthesis

The enzymes required for the biosynthesis of modified sugars like this compound are typically encoded by genes that are physically clustered together in the organism's genome. oup.com This organization into a biosynthetic gene cluster (BGC) ensures the coordinated expression of all necessary proteins for the pathway.

A typical BGC for a 6-deoxy-3-O-methylated sugar would be expected to contain the gene for an NDP-glucose 4,6-dehydratase, the gene for a specific O-methyltransferase, and genes for other potential tailoring enzymes and glycosyltransferases. oup.comnih.gov For example, the well-studied gene cluster for the biosynthesis of dTDP-L-rhamnose contains four genes (rmlA, B, C, D) that encode the complete pathway from glucose-1-phosphate. oup.com Similarly, the genetic blueprint for this compound would reside in a dedicated cluster, ensuring the efficient production of this specialized sugar for its designated biological role.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme Example | Function | Substrate | Product |

|---|---|---|---|---|

| Nucleotide Sugar Dehydratase | NDP-glucose 4,6-dehydratase | Catalyzes the initial deoxygenation step at the C6 position. | NDP-D-glucose | NDP-4-keto-6-deoxy-D-glucose |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| dTDP-D-glucose |

| GDP-D-mannose |

| NDP-4-keto-6-deoxyhexose |

| dTDP-4-keto-6-deoxy-D-glucose |

| S-adenosyl-L-methionine (SAM) |

| Rhamnose |

| Glucose-1-phosphate |

Identification and Analysis of Biosynthetic Gene Clusters

While a specific biosynthetic gene cluster for this compound has not been extensively characterized in publicly available literature, the organization and function of genes involved in the biosynthesis of other deoxysugars provide a well-established model. The biosynthesis of deoxysugars commonly found in natural products, such as erythromycin (B1671065) and rhamnose, offers significant insights into the probable genetic architecture for this compound synthesis. asm.orgresearchgate.net

Typically, a deoxysugar BGC contains genes encoding enzymes for the initial activation of a hexose phosphate, subsequent modification steps (including deoxygenation, epimerization, and reduction), and often tailoring enzymes like methyltransferases. The genes for the biosynthesis of dTDP-L-rhamnose, a 6-deoxyhexose, are often found clustered together and include rmlA, rmlB, rmlC, and rmlD, which encode for glucose-1-phosphate thymidylyltransferase, dTDP-D-glucose 4,6-dehydratase, dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase, and dTDP-L-rhamnose synthase, respectively. researchgate.net

In the biosynthesis of the antibiotic erythromycin by Saccharopolyspora erythraea, the genes responsible for the formation of the deoxysugars mycarose (B1676882) and desosamine (B1220255) are located in a large cluster. asm.org Similarly, the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose in Thermoanaerobacterium thermosaccharolyticum involves a cluster of genes designated as qdtA, qdtB, and qdtC, which encode a 3,4-oxoisomerase, a transaminase, and a transacetylase, respectively. nih.govnih.gov

Based on these analogous systems, a putative BGC for this compound would be expected to contain genes for the core 6-deoxygenation pathway, likely homologous to the rml genes, as well as a gene encoding an O-methyltransferase responsible for the methylation at the 3-hydroxyl group. The identification of such a cluster would typically be achieved through genome mining approaches, looking for homologs of known deoxysugar biosynthetic genes in the genome of a potential producing organism.

Table 1: Representative Genes in Deoxysugar Biosynthetic Gene Clusters

| Gene Designation | Encoded Enzyme | Function in Deoxysugar Biosynthesis | Example Pathway |

| rmlA | Glucose-1-phosphate thymidylyltransferase | Activation of glucose-1-phosphate to dTDP-D-glucose | dTDP-L-rhamnose |

| rmlB | dTDP-D-glucose 4,6-dehydratase | Catalyzes the 4,6-dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose | dTDP-L-rhamnose |

| rmlC | dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase | Epimerization at C3 and C5 of the hexose ring | dTDP-L-rhamnose |

| rmlD | dTDP-L-rhamnose synthase | Reduction of the 4-keto group to a hydroxyl group | dTDP-L-rhamnose |

| eryB genes | Various enzymes | Involved in the biosynthesis of mycarose and desosamine | Erythromycin |

| qdtA | dTDP-4-oxo-6-deoxy-d-glucose-3,4-oxoisomerase | Isomerization of the 4-keto intermediate to a 3-keto intermediate | dTDP-3-acetamido-3,6-dideoxy-α-D-glucose |

Regulatory Elements Governing Modified Sugar Production

The production of modified sugars, as secondary metabolites, is tightly regulated to ensure it occurs at the appropriate growth phase and in response to specific environmental cues. While specific regulatory elements for this compound are not yet identified, the regulation of other deoxysugar biosynthetic pathways provides a general framework.

Regulatory genes are often found within or adjacent to the biosynthetic gene cluster they control. These genes can encode for transcription factors that either activate or repress the expression of the biosynthetic genes. For instance, in the erythromycin biosynthetic cluster, the eryD gene is suggested to have a regulatory function based on the phenotype of mutants. asm.org

The expression of biosynthetic gene clusters can be influenced by a variety of factors, including nutrient availability, growth phase, and the presence of signaling molecules. In many antibiotic-producing actinomycetes, the onset of secondary metabolism, including the production of modified sugars, is often triggered by nutrient limitation.

Furthermore, gene expression can be regulated at a post-transcriptional level. The study of the non-metabolizable glucose analog 3-O-methylglucose has shown that it can influence gene expression independently of its metabolism, suggesting that cells have mechanisms to sense sugar molecules and modulate gene transcription in response. nih.gov This points to the complexity of regulatory networks that may also be involved in controlling the biosynthesis of this compound.

Precursor Utilization and Metabolic Flux in Biosynthetic Routes

The biosynthesis of this compound, like other deoxysugars, begins with precursors from primary metabolism. The common starting point for many deoxysugar pathways is a hexose phosphate, typically glucose-1-phosphate, which is derived from the central carbon metabolism. researchgate.net

The initial step is the activation of this precursor by a nucleotidylyltransferase, which attaches a nucleotide diphosphate (B83284) (NDP) group, most commonly dTDP (deoxythymidine diphosphate). This NDP-sugar is the substrate for the subsequent modification enzymes. The first committed step in 6-deoxysugar synthesis is the dehydration at the C4 and C6 positions, catalyzed by an NDP-D-glucose 4,6-dehydratase. nih.gov

A proposed biosynthetic pathway for 6-deoxy-5-ketofructose-1-phosphate (DKFP), a related 6-deoxy sugar, in Methanocaldococcus jannaschii provides an alternative route for precursor utilization. In this pathway, glyceraldehyde-3-phosphate is converted to methylglyoxal (B44143). The enzyme derived from the MJ1585 gene then catalyzes the condensation of methylglyoxal with a dihydroxyacetone-P fragment, which can be derived from either fructose-1-phosphate (B91348) or fructose-1,6-bisphosphate, to generate DKFP. This highlights that precursors for 6-deoxysugar synthesis can also be derived from intermediates of glycolysis.

Metabolic flux analysis is a powerful tool to quantify the flow of metabolites through biosynthetic pathways. While specific metabolic flux data for this compound production is not available, the principles of this technique are broadly applicable. By using isotopically labeled precursors, such as ¹³C-labeled glucose, researchers can trace the path of carbon atoms from the primary carbon source into the final modified sugar product. This allows for the identification of bottlenecks in the pathway and can guide metabolic engineering efforts to improve the production of the desired compound. mdpi.com Such studies in related deoxysugar pathways have been instrumental in enhancing the yield of valuable natural products. nih.gov

Table 2: Key Precursors and Intermediates in Deoxysugar Biosynthesis

| Precursor/Intermediate | Originating Pathway | Role in Deoxysugar Biosynthesis |

| Glucose-1-phosphate | Central Carbon Metabolism | Initial substrate for activation |

| dTDP-D-glucose | NDP-sugar biosynthesis | Activated sugar for subsequent modifications |

| dTDP-4-keto-6-deoxy-D-glucose | Deoxysugar biosynthesis | Key intermediate in the 6-deoxygenation pathway |

| Glyceraldehyde-3-phosphate | Glycolysis | Precursor for methylglyoxal in an alternative pathway |

| Dihydroxyacetone-phosphate | Glycolysis | Condensation partner for methylglyoxal in an alternative pathway |

Biological Significance and Functional Roles

Contribution to Complex Glycoconjugate Structure and Function

The unique structure of 6-Deoxy-3-o-methylglucose, characterized by the absence of a hydroxyl group at the C-6 position and the presence of a methyl group at the C-3 position, imparts specific properties that influence the biological activity of the larger molecules, or glycoconjugates, to which it is attached.

Influence on Molecular Recognition and Ligand-Receptor Interactions

The structural modifications of this compound significantly alter its ability to participate in molecular recognition events. The deoxy function at the C-6 position and the methylation at the C-3 position can sterically hinder or modify the electronic environment required for typical hydrogen bonding and van der Waals interactions that govern ligand-receptor binding. While direct studies on this compound are limited, the principles of how such modifications affect binding are well-established. For instance, the hydroxyl groups of a sugar are critical for its interaction with the binding pockets of proteins. The removal of the C-6 hydroxyl group and the capping of the C-3 hydroxyl with a methyl group would prevent the formation of key hydrogen bonds, likely reducing the affinity of any receptor that would typically bind the unmodified glucose.

Structural Determinants of Biological Activity in Natural Products

Modified sugars, including 6-deoxy and O-methylated hexoses, are common constituents of bacterial natural products and play a crucial role in their biological activity. nih.gov These sugars are often found in secondary metabolites and are essential for the pharmacological properties of the parent compound. The biosynthesis of these deoxy sugars typically proceeds through a common intermediate, dTDP-4-keto-6-deoxy-D-glucose. nih.gov

While direct examples of natural products containing the precise this compound moiety are not extensively documented in readily available literature, the presence of similar 6-deoxy sugars, such as L-rhamnose (6-deoxy-L-mannose), is widespread and critical for the function of many bioactive compounds. For example, in studies involving the biosynthesis of the anticancer agent staurosporine, various sugar derivatives, including 2-deoxyglucose and 3-O-methylglucose, were evaluated for their potential incorporation into the final structure, highlighting the interest in creating novel, biologically active molecules by altering their sugar components. acs.org

Modulation of Cellular Processes by Modified Sugars

As a glucose analog, this compound serves as a valuable probe for dissecting the intricate processes of sugar transport and metabolism.

Interplay with Sugar Transport Systems

This compound, like its parent compounds 6-deoxyglucose (B1215497) and 3-O-methylglucose, is recognized and transported by facilitative glucose transporters (GLUTs). openmedscience.comamegroups.cn However, its subsequent fate within the cell is altered due to its structural modifications. Studies on related analogs provide a framework for understanding its interaction with these transport systems.

3-O-methylglucose is a well-known substrate for GLUT1 and is transported into cells but is not a substrate for hexokinase, meaning it is not phosphorylated and trapped intracellularly. ctdbase.orgpnas.org This characteristic makes it a useful tool for studying glucose transport kinetics independently of metabolism. pnas.orgfrontierspartnerships.org Similarly, 6-deoxyglucose is also transported across the cell membrane but is not a substrate for hexokinase. oup.comnih.gov

Research on various cell types, from hamster intestines to chick-embryo fibroblasts, has utilized these and other modified sugars to characterize the specificity and kinetics of sugar transport systems. pnas.orgphysiology.org For example, studies in Coprinus cinereus identified two distinct glucose transport systems, both of which could transport 3-O-methylglucose. davidmoore.org.uk It is highly probable that this compound would also be a substrate for these transporters, though its specific affinity (Km) and maximum velocity (Vmax) would likely differ from both glucose and its singly modified parent analogs.

Table 1: Interaction of Glucose Analogs with Cellular Transport and Metabolism

| Compound | Transported by GLUTs | Phosphorylated by Hexokinase | Primary Use in Research |

|---|---|---|---|

| Glucose | Yes | Yes | Metabolic fuel and standard for transport/metabolism studies |

| 3-O-methylglucose | Yes ctdbase.orgpnas.org | No ctdbase.org | Marker for glucose transport independent of metabolism frontierspartnerships.org |

| 6-deoxyglucose | Yes oup.comnih.gov | No oup.comnih.gov | Tool to study hexokinase-independent signaling oup.comnih.gov |

| 2-deoxyglucose | Yes openmedscience.com | Yes worthington-biochem.com | Trapped intracellularly to measure glucose uptake worthington-biochem.comwikidoc.org |

| This compound | Presumed Yes | No | Potential tool for studying transport and hexokinase-independent signaling |

Impact on Hexokinase Activity and Substrate Specificity

Hexokinase is the enzyme that catalyzes the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. quora.com This action traps glucose inside the cell. wikidoc.org The substrate specificity of hexokinase is crucial for its function. The hydroxyl group at the C-6 position of glucose is essential for the enzyme to recognize and phosphorylate the sugar.

Since this compound lacks this C-6 hydroxyl group, it is not a substrate for hexokinase and cannot be phosphorylated. oup.comresearchgate.net This is a key feature it shares with 6-deoxyglucose. oup.comnih.gov While 3-O-methylglucose is also not phosphorylated, this is due to the methyl group at the C-3 position interfering with the enzyme's active site, even though the C-6 hydroxyl is present. However, some studies have shown that under certain conditions with very high concentrations of yeast hexokinase, a minor degree of phosphorylation of 3-O-methylglucose can occur, though its catalytic efficiency is extremely low compared to glucose. nih.govresearchgate.net Given the absence of the primary phosphorylation site (the C-6 hydroxyl), it is definitive that this compound is not a substrate for hexokinase under physiological conditions.

Chemical Synthesis and Derivatization Strategies for Research

Chemoenzymatic Approaches to 6-Deoxy-3-O-methylglucose and Analogues

Chemoenzymatic synthesis provides an effective platform for producing this compound and its analogues by combining the precision of enzymatic reactions with the versatility of chemical synthesis. nih.govescholarship.org This approach allows for strategic modifications of the pyranose ring, such as deuteration and one-carbon homologation, followed by enzymatic pyrophosphorylation. acs.org

One notable chemoenzymatic strategy involves the use of Bifidobacterium longum UDP-sugar pyrophosphorylase (BLUSP), which demonstrates broad substrate specificity. nih.gov This enzyme can facilitate the synthesis of various UDP-sugars, including those with bioorthogonal functional groups. nih.gov For instance, a novel method for synthesizing UDP-α-6-N3-glucose has been developed using this chemoenzymatic approach. nih.gov

Furthermore, the substrate scope of pyrophosphorylase suggests a relaxed specificity at the C6 position of mannose, indicating it may not be crucial for enzyme binding. acs.org This observation is consistent with research that utilized the same pyrophosphorylase for the synthesis of 6-deoxy and 6-O-methyl GDP-d-mannose. acs.org These chemoenzymatic methods provide access to a range of modified sugar nucleotides that are valuable probes for investigating enzymes like GDP-d-mannose dehydrogenase. acs.org

Researchers have also successfully synthesized N-acetylated analogs of O-acetylated Neisseria meningitidis W capsular polysaccharide oligosaccharides using a chemoenzymatic strategy. escholarship.org This involved identifying suitable chemoenzymatic synthons, such as 4-azido-4-deoxy-N-acetylmannosamine (ManNAc4N3) and 6-azido-6-deoxy-N-acetylmannosamine (ManNAc6N3), for use in one-pot multienzyme (OPME) reactions. escholarship.org

Stereoselective Synthesis of Modified Glycosides Incorporating this compound

The stereoselective synthesis of glycosides is a significant challenge in carbohydrate chemistry, particularly for 1,2-cis and 2-deoxy linkages. researchgate.netacs.org Recent advancements have focused on developing methods that offer precise control over the stereochemical outcome of glycosylation reactions. researchgate.netacs.org

One approach involves using organocatalysis, which employs small organic molecules to drive chemical transformations, offering a metal-free alternative to traditional methods. researchgate.net For instance, B(C6F5)3 has been used as a catalyst for the substrate-controlled direct α-stereoselective synthesis of deoxyglycosides from glycals. diva-portal.org This method can yield 2,3-unsaturated α-O-glycosides or 2-deoxyglycosides depending on the glycal substrate and reaction conditions. diva-portal.org

Another strategy utilizes reagent-controlled stereoselective glycosylations. By adding nucleophilic additives like N,N-dimethylformamide (DMF), the stereoselectivity of the reaction can be significantly improved. acs.org This method has been successfully applied to the synthesis of α-1,4-glucosyl linkages. acs.org

Recent research has also focused on the synthesis of C-glycosides, which are more stable than their O-glycoside counterparts. A palladium-catalyzed stereoselective C-glycosylation using aryltrifluoroborates has been developed, yielding C-aryl glycosides with exclusive α-stereoselectivity. rsc.org Furthermore, a nickel-catalyzed regio- and stereoselective carboboration of glycals provides access to a wide range of C2 position boron-containing C-glycosides with excellent stereoselectivity. nih.gov These methods are valuable for creating diverse and complex carbohydrate structures for biological studies. researchgate.netrsc.orgnih.gov

Preparation of Isotopically Labeled this compound for Tracer Studies

Isotopically labeled versions of this compound are invaluable tools for non-invasive imaging techniques like magnetic resonance spectroscopy (MRS) and positron emission tomography (PET). These tracers allow for the in vivo study of glucose transport and metabolism.

Deuterium (B1214612) Labeling for Magnetic Resonance Spectroscopy

Deuterium magnetic resonance spectroscopy (DMRS) is an emerging non-invasive technique for studying tissue metabolism. bohrium.comresearchgate.net Deuterated 3-O-methylglucose (OMG) serves as a non-metabolizable glucose analog that is transported similarly to D-glucose. nih.govplos.org Since deuterium is a stable isotope, it does not decay, allowing for the analysis of uptake, perfusion, and washout of the labeled compound. nih.govplos.org

In vivo DMRS studies in rats have successfully monitored the time evolution of the deuterium signal from intravenously injected deuterated OMG. nih.govplos.org The increase and subsequent washout of the OMG signal could be clearly observed, providing data to model the kinetics of glucose transport. nih.govplos.org The chemical shift of deuterated OMG is approximately 3.5 ppm from the water signal (HDO). nih.govacs.org

| Parameter | Value | Reference |

|---|---|---|

| Technique | Deuterium Magnetic Resonance Spectroscopy (DMRS) | nih.govplos.org |

| Tracer | Deuterated 3-O-Methylglucose (OMG) | nih.govplos.org |

| Observed Chemical Shift (from HDO) | ~3.5 ppm | nih.govacs.org |

| Application | Monitoring glucose transport kinetics (uptake and washout) | nih.govplos.org |

Carbon-11 and Fluorine-18 Labeling for Positron Emission Tomography Tracers

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and measure metabolic processes in the body. mdpi.comfrontiersin.org Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) are two of the most commonly used radionuclides for labeling PET tracers due to their suitable half-lives and decay characteristics. mdpi.comwikipedia.org

Carbon-11 Labeling:

[¹¹C]-labeled 3-O-methyl-D-glucose ([¹¹C]3-OMG) is a well-established tracer for measuring glucose transport with PET. nih.gov It is transported by the same carrier as glucose but is not metabolized, allowing it to be transported back into circulation. snmjournals.org This property makes it ideal for studying the kinetics of glucose transport across the blood-brain barrier. snmjournals.org The synthesis of [¹¹C]3-OMG is typically achieved by the methylation of 1,2:5,6-diisopropylidene-D-glucose with [¹¹C]methyl iodide. mdpi.comsnmjournals.org The short half-life of ¹¹C (20.4 minutes) necessitates an on-site cyclotron for its production and rapid synthesis of the tracer. mdpi.comnih.gov

Fluorine-18 Labeling:

Fluorine-18 has a longer half-life of 109.8 minutes, which allows for transportation to facilities without a cyclotron. wikipedia.orgnih.gov While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is the most widely used PET tracer for measuring glucose metabolism, it is phosphorylated and trapped inside cells. nih.govutu.fiopenmedscience.com For studying glucose transport specifically, tracers that are not metabolized are required.

An analog of this compound, [¹⁸F]-labeled 6-fluoro-6-deoxy-D-glucose ([¹⁸F]6FDG), has been developed as a PET tracer for the non-invasive imaging of glucose transport. nih.gov Like 3-OMG, [¹⁸F]6FDG is transported but not phosphorylated, making it a suitable tracer for in vivo transport studies. nih.gov The synthesis of [¹⁸F]-labeled tracers often involves nucleophilic substitution reactions. nih.govopenmedscience.com

| Isotope | Tracer | Half-Life | Key Characteristic | Application | Reference |

|---|---|---|---|---|---|

| Carbon-11 (¹¹C) | [¹¹C]3-O-methyl-D-glucose ([¹¹C]3-OMG) | 20.4 min | Transported, not metabolized | Measuring glucose transport kinetics | nih.govsnmjournals.org |

| Fluorine-18 (¹⁸F) | [¹⁸F]6-fluoro-6-deoxy-D-glucose ([¹⁸F]6FDG) | 109.8 min | Transported, not phosphorylated | Imaging glucose transport | nih.gov |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation within Complex Biomolecules

Spectroscopic methods are indispensable for determining the atomic and molecular structure of 6-Deoxy-3-o-methylglucose, especially when it is a component of larger biomolecules like polysaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2H)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For carbohydrate analysis, ¹H, ¹³C, and sometimes ²H NMR are employed to elucidate the structure of monosaccharides like this compound.

¹H and ¹³C NMR: These techniques are fundamental for identifying the carbon skeleton and the attached protons. In the ¹H NMR spectrum of carbohydrates, specific regions are characteristic of different proton types. For instance, anomeric protons typically resonate between δH ~4.4 and 6.0 ppm, while methyl protons of 6-deoxy-hexoses appear as doublets around δH ~1.2 ppm. nih.gov The ¹³C NMR spectrum provides information on each carbon atom, with anomeric carbons appearing in the 95-110 ppm region and the methyl groups of 6-deoxy sugars resonating at approximately 18-30 ppm. diva-portal.org

Studies have utilized both 1D and 2D NMR experiments to characterize this compound found in high molecular weight dissolved organic matter in marine environments. researchgate.net The presence of a 3-O-methyl group significantly influences the chemical shifts of adjacent protons and carbons, aiding in its specific identification. For example, the methylation at the C3 position causes a downfield shift in the ¹³C NMR spectrum for that carbon by about 5-10 ppm. diva-portal.org

²H NMR (Deuterium NMR): Deuterium (B1214612) NMR has emerged as a valuable tool for metabolic imaging and studying the in vivo behavior of glucose analogs. nih.govfrontiersin.org Deuterated 3-O-methylglucose has been used to investigate glucose transport. nih.govcam.ac.uk In one study, deuterated 3-O-methylglucose exhibited a chemical shift of 3.51 ± 0.01 ppm. nih.gov The relaxation times were determined to be T₁ = 452 ± 2 ms (B15284909) and T₂ = 406 ± 21 ms. nih.gov While direct ²H NMR data for this compound is not as prevalent, the principles applied to deuterated 3-O-methylglucose demonstrate the potential of this technique for tracing the fate of specifically labeled monosaccharides in biological systems. nih.govnih.govsigmaaldrich.com

Table 1: Illustrative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Notes | Reference |

|---|---|---|---|---|

| Deuterated 3-O-Methylglucose | ²H | 3.51 ± 0.01 | Chemical shift relative to water. | nih.gov |

| 6-deoxy-D-altrose | ¹H | H-1: 4.93-5.30 | Exists as four forms in aqueous solution. | researchgate.net |

| 6-deoxy-D-altrose | ¹³C | C-1: 94.5-103.83; C-6: 18.82-20.24 | Shows signals for four different forms. | researchgate.net |

| General 6-deoxy-hexoses | ¹H | Methyl protons: ~1.2 (doublet) | Characteristic signal for the methyl group. | nih.gov |

| General 6-deoxy sugars | ¹³C | Methyl groups: 18-30 | Characteristic region for the methyl carbon. | diva-portal.org |

Mass Spectrometry (MS) and Tandem MS for Glycan Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and composition of carbohydrates. Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural details through controlled fragmentation of selected ions. spectroscopyonline.comnih.gov

When analyzing glycans, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions. spectroscopyonline.comnih.gov Collision-Induced Dissociation (CID) is a widely used fragmentation method in tandem MS to break down the glycan structure. ucdavis.edunih.gov The resulting fragment ions provide information about the monosaccharide sequence, linkage positions, and branching patterns. ucdavis.edunih.gov

For this compound, MS analysis would reveal a characteristic molecular weight. In a complex glycan, the presence of this residue can be inferred from the mass difference between fragment ions. For example, the loss of a 6-deoxy-3-O-methyl-hexose residue would correspond to a specific mass difference in the MS/MS spectrum. The fragmentation patterns can help differentiate it from other isomeric hexoses or methylated sugars. spectroscopyonline.com While direct MS/MS fragmentation data specifically for this compound within a complex glycan is not extensively detailed in the provided search results, the general principles of glycan analysis by MS are well-established and directly applicable. nih.govmdpi.com

Chromatographic Separations for Isolation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, various chromatographic methods are essential for its isolation from complex samples and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Radio-HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. mdpi.com For carbohydrate analysis, HPLC is often paired with detectors like Refractive Index Detectors (RID) or Pulsed Amperometric Detectors (PAD). elysia-raytest.com The separation can be performed on various columns, such as C18 reversed-phase columns, depending on the derivatization and nature of the analyte. mdpi.com

Radio-HPLC is a specialized form of HPLC that uses a radioactivity detector to quantify radiolabeled compounds. berthold.com This technique is particularly useful in metabolic studies where radiolabeled tracers, such as those containing ¹⁴C or ³H, are used. berthold.comresearchgate.net For instance, if this compound were labeled with a radioisotope, radio-HPLC would be the method of choice for tracking its presence and concentration in biological samples like blood or tissue extracts. physiology.org The system allows for the sensitive detection and quantification of the parent compound and its metabolites. berthold.comresearchgate.net

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Monosaccharide Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since sugars are not inherently volatile, they must first be chemically modified through a process called derivatization. glycopedia.eucabidigitallibrary.org Common derivatization methods for monosaccharides include the formation of alditol acetates or trimethylsilyl (B98337) (TMS) ethers. glycopedia.euresearchgate.net

GC-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of MS. wur.nl After separation on the GC column, the derivatized monosaccharides enter the mass spectrometer, where they are ionized and fragmented. researchgate.netwur.nl The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification. glycopedia.eu GC-MS is widely used for monosaccharide composition analysis of complex carbohydrates. wur.nlniscpr.res.in To analyze a polysaccharide containing this compound, the polymer would first be hydrolyzed to its constituent monosaccharides. These would then be derivatized and analyzed by GC-MS, where the specific retention time and mass spectrum of the derivatized this compound would allow for its identification and quantification. researchgate.netwur.nl

Table 2: Chromatographic Methods for Monosaccharide Analysis

| Technique | Principle | Derivatization Required? | Detection | Application for this compound | Reference |

|---|---|---|---|---|---|

| HPLC | Separation in a liquid mobile phase based on interactions with a solid stationary phase. | Sometimes, to improve detection. | UV, RID, PAD | Isolation and quantification from mixtures. | mdpi.comelysia-raytest.com |

| Radio-HPLC | HPLC with radioactivity detection. | No, but compound must be radiolabeled. | Scintillation counting | Quantification of radiolabeled this compound in metabolic studies. | berthold.comresearchgate.net |

| GC-MS | Separation of volatile compounds in a gas phase, followed by mass analysis. | Yes (e.g., silylation, acetylation). | Mass Spectrometry | Identification and quantification after hydrolysis from a larger molecule. | glycopedia.euresearchgate.netwur.nl |

| HPAEC-PAD | Anion-exchange chromatography at high pH with electrochemical detection. | No. | Pulsed Amperometry | Direct, sensitive analysis and quantification in complex matrices like urine. | chromatographyonline.comlcms.czresearchgate.netthermofisher.com |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates. chromatographyonline.comresearchgate.net Carbohydrates are weak acids and can be separated as anions at high pH on a strong anion-exchange column. thermofisher.com Pulsed Amperometric Detection (PAD) allows for the direct electrochemical detection of carbohydrates with high sensitivity, often reaching picomole levels, without the need for derivatization. chromatographyonline.com

This technique is capable of separating complex mixtures of carbohydrates, including isomeric sugars. chromatographyonline.comresearchgate.net HPAEC-PAD has been successfully used to determine the concentration of various monosaccharides, including 3-O-methylglucose, in biological fluids like urine. lcms.cz Given its ability to resolve closely related sugars, HPAEC-PAD is an ideal method for the quantification of this compound in complex biological and environmental samples. chromatographyonline.comresearchgate.net For example, methods have been developed for the analysis of urine samples that can separate nine common carbohydrates within 16 minutes. lcms.cz

Biochemical Assays for Enzyme Kinetics and Substrate Specificity

Biochemical assays are fundamental in elucidating the molecular interactions between enzymes and their substrates. In the context of this compound, these assays are critical for determining how the compound is recognized and processed by various enzymes, particularly those involved in carbohydrate metabolism. The unique structure of this compound, which combines the absence of a hydroxyl group at the C-6 position with a methyl ether linkage at the C-3 position, dictates its specific biochemical behavior as both a potential substrate and an inhibitor.

Research findings from assays using analogs with singular modifications—namely 6-deoxy-D-glucose (6-DOG) and 3-O-methyl-glucose (3-OMG)—provide a clear framework for understanding the enzymatic interactions of the dually modified this compound.

Enzyme Kinetics with Hexokinase

Hexokinase (HXK) is a key enzyme that catalyzes the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. khanacademy.org Substrate specificity is paramount for this function. Biochemical assays consistently show that the hydroxyl group at the C-6 position of glucose is essential for phosphorylation. Consequently, glucose analogs lacking this group, such as 6-deoxy-D-glucose, are transported into the cell but are not phosphorylated by hexokinase. nih.govresearchgate.net

Similarly, modification at the C-3 position significantly hinders enzymatic processing. Studies on 3-O-methyl-glucose (3-OMG) reveal that while it can be phosphorylated by plant hexokinase, the catalytic efficiency is drastically reduced—by approximately five orders of magnitude—compared to glucose. nih.gov This indicates that the methyl group at the C-3 position creates significant steric hindrance in the enzyme's active site.

Given that this compound possesses both the non-phosphorylatable 6-deoxy feature and the sterically hindering 3-O-methyl group, it is not considered a substrate for hexokinase.

Table 1: Comparative Kinetic Parameters of Maize Hexokinase with Glucose and its Analogs

| Substrate | Apparent Km (mM) | Relative Vmax (%) | Catalytic Efficiency (Vmax/Km) | Phosphorylated by HXK |

| D-Glucose | 0.13 | 100 | 769 | Yes |

| 3-O-methyl-glucose | 83 | 68 | 0.008 | Yes (Extremely Poorly) nih.gov |

| 6-deoxy-D-glucose | Not Applicable | Not Applicable | Not Applicable | No nih.govresearchgate.net |

| This compound | Not Applicable | Not Applicable | Not Applicable | No (Inferred) |

Substrate Specificity with Other Glycosidases

The specificity of other enzymes is also highly sensitive to modifications of the glucose molecule. For instance, studies on lactase-phlorizin hydrolase (LPH) have examined how substitutions on the glucose moiety of its lactose (B1674315) substrate affect catalytic efficiency. researchgate.net These investigations revealed that the C-5/C-6 positions are among the least tolerant to modification. researchgate.net Deoxygenation at the C-6 position leads to a sharp increase in the Michaelis constant (Km), signifying poor binding and a significant drop in enzymatic activity. researchgate.net

Furthermore, methylation at the C-3 position of the glucose moiety also results in a dramatic decrease in the catalytic efficiency (Vmax/Km) of LPH. researchgate.net This suggests that while the hydroxyl group at C-3 may not be critical for initial binding, the local environment is sterically crowded, and the addition of a methyl group prevents efficient catalysis. researchgate.net Therefore, a compound like this compound, which has both modifications, would be expected to be a very poor substrate, if at all, for enzymes like LPH.

Table 2: Qualitative Impact of Glucose Modifications on Lactase-Phlorizin Hydrolase (LPH) Activity

| Modification on Glucose Moiety | Effect on Km | Effect on Catalytic Efficiency (Vmax/Km) | Reference |

| C-6 Deoxygenation | Sharp Increase | Significant Decrease | researchgate.net |

| C-3 Methylation | - | Dramatic Decrease | researchgate.net |

| Combined C-6 Deoxy & C-3 Methyl | Very Sharp Increase (Inferred) | Negligible (Inferred) |

Enzyme Inhibition

While not a substrate for phosphorylation, related compounds have been shown to act as inhibitors of hexokinase. For example, 6-deoxy-6-fluoroglucose, which is structurally analogous to 6-deoxy-D-glucose, is known to inhibit yeast hexokinase. worthington-biochem.com This suggests that such analogs can still fit into the enzyme's active site and compete with the natural substrate, glucose, even if they cannot be catalytically processed. This inhibitory potential is a key aspect of their biochemical function in research applications.

Enzymes in Deoxy Sugar Synthesis

It is noteworthy that cells possess enzymatic pathways to synthesize 6-deoxy sugars, such as in the formation of dTDP-L-rhamnose. frontiersin.org This process involves enzymes like dTDP-D-glucose 4,6-dehydratase, which creates a dTDP-4-keto-6-deoxy-glucose intermediate from dTDP-D-glucose. frontiersin.org However, these pathways act on nucleotide-activated sugars and are distinct from the metabolic pathways for free glucose, further underscoring that free this compound is not a substrate for central glycolytic enzymes.

Applications As a Research Tool and Probe in Chemical Biology

Probing Glucose Transport Mechanisms in Diverse Biological Systems

6-Deoxy-3-o-methylglucose is instrumental in elucidating the intricacies of glucose transport across cell membranes in a variety of organisms. Its ability to compete with glucose for uptake via the same transport proteins provides a direct method for studying these mechanisms. nih.gov

Discrimination Between Sugar Uptake and Subsequent Metabolism

A primary application of this compound is to differentiate the initial transport of glucose into a cell from its subsequent metabolic processing. nih.gov Since it is transported but not phosphorylated by hexokinase, any observed cellular response can be attributed to the transport process itself, rather than downstream metabolic events. nih.govuu.nl This has been crucial in studies across various systems, from plants to human cells. nih.govphysiology.org For instance, in studies of human skeletal muscle cells, 3-O-methylglucose is used to measure the initial transport step of glucose utilization, as it is transported but not further metabolized. physiology.org Similarly, in plant studies, glucose analogs like 6-deoxy-D-glucose and 3-O-methyl-D-glucose, which are transported but not phosphorylated, are used to investigate sugar sensing and signaling pathways independent of metabolic influences. tandfonline.comharvard.edu

In the bacterium Tetrahymena thermophila, the inability of 3-O-methylglucose, a non-phosphorylated analog, to repress galactokinase synthesis helped establish that both transport and subsequent phosphorylation of glucose are necessary for glucose-initiated gene repression. nih.gov The use of radiolabeled 3-O-methylglucose has also been pivotal in demonstrating that its transport into pig kidney cells is a distinct process from its metabolism, as the transported isotope co-chromatographed with labeled D-glucose, indicating it was not chemically altered. nih.gov

Characterization of Sugar Transporter Kinetics

This compound is a key substrate in kinetic studies of sugar transporters. By measuring the rate of its uptake at various concentrations, researchers can determine important kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax) for specific glucose transporters (GLUTs). nih.govnih.gov These parameters provide insights into the transporter's affinity for its substrate and its maximum transport capacity.

For example, studies using 3-O-[14C]methylglucose have been employed to determine the kinetic properties of GLUT3 in rat cerebellar granule neurons. nih.gov In another study, the kinetics of various sugars, including 6-deoxy-D-glucose and 3-O-methylglucose, were analyzed in a pig kidney cell line to characterize the transepithelial glucose transport system. nih.gov The differing affinities of transporters for these analogs help in characterizing the specificity and efficiency of different GLUT isoforms. oup.com

Table 1: Kinetic Parameters of Sugar Transport in a Pig Kidney Cell Line (LLC-PK1)

| Sugar | Concentration for Half-Maximal Short-Circuit Current (mM) |

|---|---|

| β-methyl-D-glucoside | 0.13 |

| D-glucose | 0.28 |

| α-methyl-D-glucoside | 0.65 |

| 6-deoxy-D-glucose | 0.77 |

| D-galactose | 4.8 |

| 3-O-methylglucose | 29 |

This table is based on data from a study on transepithelial glucose transport, illustrating the varying affinities of the transport system for different glucose analogs. nih.gov

Investigation of Cellular Metabolism and Metabolic Flux

Analysis of Sugar-Related Metabolic Pathways in Microbial Systems

In microorganisms, understanding how sugars are utilized is fundamental. While this compound itself is not metabolized, its impact on the uptake of metabolizable sugars can be used to probe the regulation of metabolic pathways. wikidoc.org For instance, by observing the effects of this analog on the expression of genes involved in sugar metabolism, researchers can gain insights into the regulatory networks that control these pathways. researchgate.net The Entner-Doudoroff pathway, an alternative to glycolysis in some bacteria, breaks down glucose into pyruvate. wikipedia.org Studying the influence of non-metabolizable glucose analogs can help elucidate the regulatory points in such pathways.

Use in Sugar Sensing and Signal Transduction Pathway Elucidation

In addition to its role in transport and metabolism studies, this compound is valuable for dissecting sugar sensing and signal transduction pathways. uu.nl Because it can bind to sugar receptors without initiating a metabolic cascade, it helps to identify signaling events that are triggered solely by the binding of a sugar molecule. nih.govtandfonline.com In plants, for example, the use of non-metabolizable analogs like 6-deoxyglucose (B1215497) and 3-O-methylglucose has provided evidence for the existence of sugar sensing mechanisms that are independent of hexokinase activity. tandfonline.comharvard.edu These analogs have been shown to activate the expression of certain genes, suggesting a signaling pathway that responds to the presence of the sugar itself. tandfonline.comoup.com

Based on a comprehensive review of scientific literature, there is no evidence to suggest that the specific chemical compound “this compound” has been developed or utilized as a research tracer for imaging glucose transport in preclinical models.

While this compound is chemically described and available from some suppliers, it does not appear in research literature for the specified application of in vivo imaging.

Research in the field of imaging glucose transport—distinct from glucose metabolism—has instead focused on two different glucose analogs:

6-deoxy-D-glucose (6DG) : This molecule, and particularly its radiolabeled form [¹⁸F]6-fluoro-6-deoxy-D-glucose ([¹⁸F]6FDG) , has been developed as a tracer for Positron Emission Tomography (PET). nih.govsnmjournals.org The substitution at the carbon-6 position prevents phosphorylation by hexokinase, meaning the tracer's uptake into cells is governed by the glucose transport step alone. nih.gov Studies in preclinical models, such as rats, have been conducted to validate [¹⁸F]6FDG as a tracer that can noninvasively image glucose transport. snmjournals.org

3-O-methyl-D-glucose (3OMG) : This is a widely recognized and commonly used compound to measure glucose transport. nih.govopenmedscience.com It is transported into the cell by glucose transporters (GLUTs) but is not a substrate for hexokinase and therefore is not phosphorylated. openmedscience.com For imaging purposes, 3OMG has been labeled with radioisotopes like Carbon-11 ([¹¹C]3-OMG) for PET studies and with stable isotopes like deuterium (B1214612) for Deuterium Magnetic Resonance Spectroscopy (DMRS). plos.orgdiabetesjournals.org These methods allow for the quantitative assessment of glucose transport kinetics in vivo. diabetesjournals.org

Future Research Directions and Unresolved Questions

Elucidation of Novel Biosynthetic Pathways for Complex Methylated Deoxysugars

The biosynthesis of deoxysugars is a testament to nature's chemical elegance, often involving a series of enzymatic reactions that modify a common precursor. nih.gov While the general framework for deoxysugar synthesis is understood to start from activated glucose-1-phosphate, which is converted to an intermediate like dTDP-4-keto-6-deoxy-D-glucose, the specific pathways leading to complex methylated versions such as 6-Deoxy-3-O-methylglucose are not fully characterized. nih.gov

Future research must focus on identifying and characterizing the complete enzymatic cascade responsible for the 3-O-methylation of the 6-deoxyglucose (B1215497) scaffold. This involves:

Discovery of Novel Methyltransferases: Identifying and isolating the specific O-methyltransferase enzymes that act on a 6-deoxyglucose precursor. This requires screening microbial genomes, particularly from organisms known to produce glycosylated natural products, for putative methyltransferase genes within or near biosynthetic gene clusters. nih.gov

Substrate Specificity and Timing: A crucial unresolved question is the precise timing of the methylation step. Does it occur on the free sugar, a nucleotide-activated sugar (like dTDP-6-deoxyglucose), or after the sugar has been attached to an aglycone? psu.edu Determining the substrate specificity of the responsible methyltransferase is key to answering this.

Reconstitution of Pathways: Once candidate enzymes are identified, their function must be validated through in vitro enzymatic assays and in vivo reconstitution of the biosynthetic pathway in a heterologous host. researchgate.net This will provide definitive proof of their role in producing this compound.

Unraveling these pathways will not only fill a significant gap in our understanding of microbial metabolism but also provide the genetic tools necessary for the bio-engineering of this and other novel sugar moieties.

Engineering Microbial Systems for Targeted Production of this compound and Derivatives

The ability to produce this compound on a larger scale is a prerequisite for in-depth functional studies and potential therapeutic or industrial applications. Metabolic engineering of microbial hosts offers a promising and sustainable alternative to complex chemical synthesis. nih.govrsc.org

Key research directions in this area include:

Host Selection and Optimization: Identifying and engineering suitable microbial chassis, such as E. coli or Streptomyces species, for efficient production. researchgate.netnih.gov This may involve inactivating competing metabolic pathways to increase the precursor pool and improving the host's tolerance to the final product.

Pathway Assembly and Regulation: Introducing the newly identified biosynthetic genes for this compound into the host organism. This involves assembling the genes into functional expression cassettes or "BioBricks" and fine-tuning their expression levels to avoid the accumulation of toxic intermediates and maximize yield. researchgate.netrsc.org

Glycosyltransferase Engineering: A significant challenge lies in attaching the sugar to a desired scaffold. This requires glycosyltransferase enzymes with relaxed substrate specificity that can recognize and transfer this compound. acs.org Future work will involve discovering and engineering promiscuous glycosyltransferases to create a library of novel glycosylated compounds. researchgate.netacs.org

The successful engineering of microbial factories will pave the way for the sustainable production of this rare sugar and its derivatives, enabling a broader investigation of their properties.

Advanced Structural Biology of Enzymes Involved in this compound Metabolism

A deep understanding of the enzymes involved in the biosynthesis of this compound at a molecular level is crucial for rational engineering and inhibitor design. High-throughput structural biology initiatives have laid the groundwork for understanding various metabolic enzymes, but specific structures from this pathway are needed. nih.govplos.org

Future research should prioritize:

Crystallization and Structure Determination: Obtaining high-resolution crystal structures of the key enzymes, particularly the 3-O-methyltransferase and the 4,6-dehydratase, both alone and in complex with their substrates or products. nih.govpsu.edu This will provide atomic-level insights into their catalytic mechanisms.

Structure-Function Relationship Studies: Using the structural data to identify key amino acid residues involved in substrate binding and catalysis. This knowledge can then be used to guide site-directed mutagenesis studies to alter enzyme specificity or improve catalytic efficiency. plos.org

Comparative Structural Analysis: Comparing the structures of enzymes from the this compound pathway with other known sugar-modifying enzymes. This can reveal evolutionary relationships and common structural motifs, aiding in the functional annotation of newly discovered enzymes. mdpi.com

These advanced structural studies will provide a detailed blueprint of the enzymatic machinery, which is essential for both fundamental understanding and biotechnological manipulation.

Deeper Understanding of this compound's Specific Roles in Host-Microbe Interactions

The presence of unusual sugars like this compound on the surface of microbes or as part of natural products strongly suggests a role in mediating interactions with their environment, including host organisms. nih.gov Glycosylation plays a critical role in how microbes are recognized by host immune systems and in the establishment of both pathogenic and symbiotic relationships. nih.govfrontiersin.org

Unresolved questions that demand future investigation include:

Recognition by Host Receptors: Does this compound serve as a specific ligand for host lectins or other immune receptors? scispace.com Investigating its binding to a panel of host receptors could reveal its role in modulating immune responses, either by triggering or dampening inflammation.

Role in Pathogenesis and Symbiosis: Determining whether this sugar modification contributes to a microbe's ability to colonize a host, evade the immune system, or establish a beneficial symbiotic relationship. nih.govbiorxiv.org This can be addressed by creating mutant microbial strains that lack the ability to produce this sugar and comparing their interaction with host cells or tissues to the wild-type strain.

Impact on Biofilm Formation: Investigating the role of this sugar in the formation of microbial biofilms, which are critical for persistence in many environments, including within a host. nih.gov

Clarifying the specific roles of this compound in these complex biological interactions could open up new strategies for combating infectious diseases or promoting beneficial microbial communities.

Refinement of Analytical Methodologies for Low-Abundance Detection in Complex Biological Matrices

A significant bottleneck in studying rare sugars like this compound is the difficulty of detecting and quantifying them, especially when they are present in low amounts within complex mixtures like cell extracts or environmental samples. researchgate.net While techniques like gas chromatography-mass spectrometry (GC/MS) are established for sugar analysis, new methods are needed for higher sensitivity and specificity. lookchem.com

Future research should focus on developing and refining analytical tools:

Advanced Mass Spectrometry Techniques: Developing more sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods. This includes exploring novel derivatization strategies to enhance ionization efficiency and fragmentation patterns for unambiguous identification. psu.edu

Deuterium (B1214612) Metabolic Imaging (DMI): Exploring the use of deuterated this compound as a tracer in DMI studies. nih.gov This non-invasive imaging technique could allow for the visualization of the sugar's uptake and localization in living systems, providing valuable insights into its transport and metabolism without the use of ionizing radiation. nih.govnih.gov

Fluorescent Probes: Designing and synthesizing fluorescently-tagged analogs of this compound. Such probes would enable real-time visualization of the sugar's transport and interaction with cellular components using microscopy, similar to probes developed for glucose like 6-NBDG. mdpi.com

Improving our ability to detect this compound is fundamental to advancing all other areas of research, from biosynthetic pathway elucidation to understanding its biological function.

Table of Research Focus for this compound

| Research Area | Key Objectives | Unresolved Questions | Potential Impact |

| Biosynthesis | Identify and characterize the complete enzymatic pathway. | What is the specific O-methyltransferase? When does methylation occur? | Provides genetic tools for bio-engineering. |

| Microbial Production | Engineer microbial hosts for scalable production. | How to optimize pathway flux? How to find suitable glycosyltransferases? | Enables large-scale studies and applications. |

| Structural Biology | Determine 3D structures of key biosynthetic enzymes. | What is the catalytic mechanism of the methyltransferase? | Guides rational enzyme engineering. |

| Host-Microbe Interactions | Elucidate its role in infection and symbiosis. | Is it a ligand for host receptors? Does it affect virulence? | New strategies for disease and health. |

| Analytical Methods | Develop sensitive detection techniques. | How to detect low-abundance in complex samples? | Overcomes critical research bottleneck. |

常见问题

Q. What are the established synthetic routes for 6-Deoxy-3-O-methylglucose, and how can researchers optimize yield and purity?

Synthesis typically involves selective deoxygenation and methylation. For example:

- Deoxygenation : Protect glucose at specific hydroxyl groups (e.g., using acetyl or tosyl groups) to direct deoxygenation at C6. Chlorination followed by reductive dehalogenation (e.g., using NaBH₄) is a common strategy, as seen in analogous 6-chloro-6-deoxy-D-glucose synthesis .

- Methylation : Use methylating agents (e.g., methyl iodide) under alkaline conditions to introduce the 3-O-methyl group. Optimize reaction time and temperature to avoid over-methylation.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization improves purity. Monitor via TLC and confirm using NMR and mass spectrometry .

Q. What analytical methods are most effective for structural characterization of this compound?

Q. How is this compound applied in biochemical assays?

- Glycosylation Studies : Acts as a substrate for glycosyltransferases to investigate enzyme specificity. Compare activity with native glucose derivatives .

- Metabolic Probes : Use radiolabeled (e.g., ¹⁴C) or fluorescently tagged derivatives to track uptake in cell cultures, noting its resistance to phosphorylation at C6 .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when studying this compound conformers?

- Computational Modeling : Perform DFT calculations (e.g., using Gaussian) to predict coupling constants and compare with experimental values. This helps distinguish between and chair conformations .

- Variable Temperature NMR : Detect conformational flexibility by observing signal splitting at low temperatures .

- Cross-Validation : Use X-ray crystallography (if crystalline) or NOESY to confirm hydrogen bonding networks .

Q. What role does this compound play in advanced glycation endproduct (AGE) formation?

- Maillard Reaction Studies : Compare its reactivity with proteins (e.g., albumin) to 3-deoxyglucosone, a known AGE precursor. Monitor via HPLC or fluorescence assays for crosslinking products (e.g., pentosidine) .

- Oxidative Stress Models : Incubate in hyperglycemic cell cultures to assess its contribution to diabetic complications, using LC-MS/MS to quantify adducts .

Q. What experimental strategies mitigate challenges in tracking this compound metabolism in vivo?

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives for stable isotope-resolved metabolomics (SIRM) to trace metabolic flux .

- Knockout Models : Use HEX knockout cell lines to isolate phosphorylation-independent uptake mechanisms .

- Microdialysis : Implant probes in target tissues (e.g., liver) to measure real-time extracellular concentrations .

Q. How can researchers ensure purity in biological studies of this compound?

- HPLC-PDA : Use a C18 column with water/acetonitrile (95:5) to detect impurities. Validate with spiked standards .

- Enzymatic Assays : Test for residual hydrolase activity (e.g., β-glucosidase) to confirm absence of unmodified glucose .

- Elemental Analysis : Verify C/H/N ratios to detect inorganic contaminants .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., unexpected enzyme activity), use triplicate assays, cross-lab validation, and meta-analyses of published kinetic parameters .

- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential toxicity, as seen in related deoxy sugars .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。